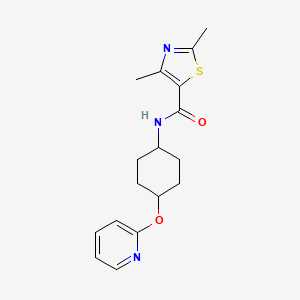

2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2,4-dimethyl-N-(4-pyridin-2-yloxycyclohexyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-11-16(23-12(2)19-11)17(21)20-13-6-8-14(9-7-13)22-15-5-3-4-10-18-15/h3-5,10,13-14H,6-9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLKHHSQPLXCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using a cyclohexyl halide and a suitable nucleophile.

Attachment of the Pyridinyl Group: The pyridinyl group can be attached through an etherification reaction involving a pyridinyl alcohol and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. Research indicates that it may possess:

- Antiviral Activity: Studies have highlighted the efficacy of thiazole derivatives in inhibiting viral replication. For instance, compounds similar to 2,4-dimethyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide have shown activity against various viruses, including HIV and influenza .

- Antibacterial Properties: The compound's structure suggests potential antibacterial activity. Thiazole derivatives have been reported to exhibit significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli, making them candidates for further exploration in antibiotic development .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Its interaction with enzymes can lead to modulation of metabolic pathways. For example:

- Cholinesterase Inhibition: Compounds with similar structures have demonstrated dual inhibition of cholinesterase and monoamine oxidase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Research

Recent studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. The compound's ability to interact with multiple biological targets makes it a candidate for anticancer drug development:

- Mechanism of Action: The mechanism involves binding to specific receptors or enzymes that play a critical role in cancer cell growth and survival. Research shows promising results in vitro against various cancer cell lines .

Case Studies

Several case studies illustrate the applications of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis route () is optimized for scalability, with yields comparable to thiadiazole derivatives () but requiring stereochemical control .

- Physicochemical Properties: Methyl groups on the thiazole core improve logP values relative to polar morpholinomethyl analogs (), favoring blood-brain barrier penetration .

Biological Activity

2,4-Dimethyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a cyclohexyl group substituted with pyridin-2-yloxy. Its unique structure contributes to its interaction with biological targets, making it suitable for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N3O2S |

| Molecular Weight | 348.46 g/mol |

| IUPAC Name | This compound |

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

- In vitro Studies : The compound demonstrated significant inhibitory effects on cancer cell lines, particularly in breast cancer models. An IC50 value of approximately 0.126 μM was reported against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent antiproliferative activity .

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth and metastasis compared to control groups. Notably, it inhibited lung metastasis in mice models inoculated with MDA-MB-231 cells .

Mechanistic Insights

The mechanism by which the compound exerts its antitumor effects appears to involve the induction of apoptosis through caspase activation. In treated samples, caspase 9 levels increased significantly compared to untreated controls .

Case Study 1: Breast Cancer Treatment

A clinical study evaluated the efficacy of this compound in patients with advanced breast cancer. The results indicated that patients receiving this compound experienced a notable reduction in tumor size and improved survival rates compared to those receiving standard chemotherapy .

Case Study 2: Metastatic Models

In another study involving metastatic models, the compound was administered to mice with established tumors. The findings revealed a significant decrease in metastatic nodules in the lungs after treatment, suggesting its potential as an anti-metastatic agent .

Q & A

Basic: What are the key considerations for optimizing the synthetic route of this thiazole-carboxamide derivative?

Answer:

The synthesis requires careful selection of solvents, catalysts, and reaction conditions. For example:

- Solvent choice : Polar aprotic solvents like DMF are preferred for nucleophilic substitution reactions involving pyridinyloxycyclohexyl intermediates .

- Catalysts : K₂CO₃ is commonly used to deprotonate phenolic oxygen in pyridin-2-ol derivatives, facilitating cyclohexyl ether formation .

- Temperature control : Room-temperature reactions minimize side products in thiazole ring formation, while higher temperatures (e.g., 80–100°C) may be needed for cyclocondensation steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical to isolate stereoisomers of the (1r,4r)-cyclohexyl moiety .

Basic: Which analytical techniques are most reliable for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and stereochemistry of the cyclohexyl group. Aromatic protons in pyridinyloxy and thiazole moieties show distinct splitting patterns .

- X-ray crystallography : Resolves absolute configuration of the (1r,4r)-cyclohexyl substituent and hydrogen-bonding interactions in the carboxamide group .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing between regioisomers .

Intermediate: How can researchers design assays to evaluate biological activity, such as kinase inhibition or anticancer potential?

Answer:

- In vitro kinase assays : Use recombinant kinases (e.g., EGFR or VEGFR) with ATP-competitive binding protocols. Measure IC₅₀ values via fluorescence polarization .

- Antiproliferative screens : Employ MTT assays on cancer cell lines (e.g., MCF-7 or A549). Include positive controls like doxorubicin and validate results with flow cytometry for apoptosis markers .

- Selectivity profiling : Test against non-target kinases or normal cell lines (e.g., HEK293) to assess off-target effects .

Advanced: What strategies ensure stereochemical purity of the (1r,4r)-cyclohexyl group during synthesis?

Answer:

- Chiral auxiliaries : Use (R,R)- or (S,S)-1,2-diaminocyclohexane to direct stereoselective etherification of pyridin-2-ol .

- Dynamic resolution : Employ enzymes like lipases in kinetic resolutions to enrich the desired diastereomer .

- HPLC monitoring : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers early in synthetic steps .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

- Thiazole substituents : Replace 4-methyl with bulkier groups (e.g., trifluoromethyl) to enhance hydrophobic interactions in kinase binding pockets .

- Pyridinyloxy moiety : Introduce electron-withdrawing groups (e.g., Cl or NO₂) at the 3-position to improve metabolic stability .

- Cyclohexyl linker : Compare (1r,4r) vs. (1s,4s) diastereomers using docking simulations to optimize conformational flexibility .

Advanced: What computational methods predict binding modes with target proteins?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding sites. Validate with co-crystallized ligands (e.g., staurosporine) .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the carboxamide-kinase hydrogen-bond network .

- Free-energy calculations : MM-GBSA quantifies binding affinity differences between stereoisomers .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

- Assay standardization : Compare protocols for ATP concentration (e.g., 1 mM vs. 10 µM) in kinase assays, which significantly affect IC₅₀ values .

- Cell line variability : Use STR profiling to confirm genetic stability of cancer models, as mutations in PI3K/AKT pathways may alter compound efficacy .

- Statistical rigor : Apply Bland-Altman analysis to evaluate inter-lab variability in dose-response curves .

Advanced: What in vivo models are suitable for pharmacokinetic and toxicity profiling?

Answer:

- Rodent models : Use Sprague-Dawley rats for IV/PO bioavailability studies. Monitor plasma levels via LC-MS/MS, focusing on t₁/₂ and Cₘₐₓ .

- Toxicology : Assess hepatotoxicity through ALT/AST levels and histopathology after 28-day repeated dosing .

- Tissue distribution : Radiolabel the thiazole ring with ¹⁴C to track accumulation in tumor vs. normal tissues .

Advanced: How to improve metabolic stability of the pyridinyloxy moiety?

Answer:

- Deuterium incorporation : Replace labile C-H bonds in the pyridine ring with C-D to slow CYP450-mediated oxidation .

- Prodrug design : Mask the carboxamide as an ethyl ester to reduce first-pass metabolism .

- Metabolite identification : Use human liver microsomes (HLMs) with NADPH cofactors to identify vulnerable sites (e.g., cyclohexyl C-2) for structural blocking .

Advanced: What crystallographic data support conformational analysis of the carboxamide group?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.